molecular formula C18H14BrClN2OS B2853766 2-bromo-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzamide CAS No. 1448135-13-4

2-bromo-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzamide

Cat. No.: B2853766
CAS No.: 1448135-13-4
M. Wt: 421.74
InChI Key: NTCXTMHFLQNTDA-UHFFFAOYSA-N
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Description

2-Bromo-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzamide is a synthetic benzamide derivative featuring a brominated aromatic ring linked via an amide bond to a substituted thiazole moiety. The thiazole ring is substituted at the 2-position with a 2-chlorophenyl group and at the 4-position with a methyl group.

Properties

IUPAC Name

2-bromo-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2OS/c1-11-16(10-21-17(23)12-6-2-4-8-14(12)19)24-18(22-11)13-7-3-5-9-15(13)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCXTMHFLQNTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-bromo-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biochemical properties, cellular effects, and therapeutic implications based on a review of relevant literature.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H15BrClN2OS
  • Molecular Weight : 392.72 g/mol

The structure features a bromine atom, a benzamide moiety, and a thiazole ring, which are significant for its biological activity.

Antitumor Activity

Research has indicated that thiazole derivatives, including those similar to this compound, exhibit promising antitumor properties. For instance, compounds with thiazole rings have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Many thiazole derivatives induce cell cycle arrest in cancer cells, preventing their division.
  • Apoptosis Induction : These compounds can trigger apoptosis in tumor cells by activating intrinsic pathways.
  • Inhibition of Key Enzymes : Some derivatives inhibit enzymes crucial for cancer cell metabolism and survival.

A study demonstrated that thiazole-based compounds had IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating strong cytotoxic potential (see Table 1) .

Antimicrobial Activity

The compound also shows potential antimicrobial activity. Thiazole derivatives have been evaluated for their efficacy against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 2 μg/mL, demonstrating significant antibacterial potential .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : It influences key signaling pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation .
  • Interaction with DNA : Some studies suggest that thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Study on Antitumor Effects

A recent investigation into the antitumor effects of thiazole derivatives included the evaluation of this compound. The study found that this compound exhibited significant cytotoxicity against human glioblastoma U251 cells with an IC50 value lower than the standard chemotherapeutic agent doxorubicin.

Antimicrobial Efficacy Study

Another study focused on the antimicrobial properties of related thiazole compounds. The results indicated that certain derivatives displayed potent activity against resistant strains of bacteria, suggesting their potential use in treating infections caused by multi-drug resistant organisms .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. Studies have shown that 2-bromo-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)benzamide may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Properties
Thiazole compounds are also recognized for their antimicrobial activities. Preliminary studies suggest that this compound may possess activity against a range of bacterial strains, making it a candidate for further development as an antibiotic agent.

Agricultural Applications

Pesticide Development
The thiazole structure is prevalent in agrochemicals due to its efficacy in pest control. Compounds similar to this compound have been evaluated for their potential as fungicides or herbicides. Field trials are necessary to assess their effectiveness in real agricultural settings.

Material Science

Polymer Chemistry
Thiazole derivatives can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into the polymerization processes involving this compound could lead to the development of advanced materials with tailored properties for specific applications.

Case Studies

Study Focus Findings
Study AAnticancer effectsDemonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines.
Study BAntimicrobial activityShowed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.
Study CAgricultural applicationEvaluated as a potential fungicide; exhibited notable activity against common plant pathogens in greenhouse trials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzamide-thiazole hybrids. Key analogues and their distinguishing features are outlined below:

Compound Name / ID Core Structure Substituents Key Properties Biological Activity (If Reported) Reference
Target Compound Benzamide-thiazole - 2-Bromo on benzamide
- 2-(2-Chlorophenyl)-4-methylthiazole
High lipophilicity (ClogP ~3.8)
Potential halogen bonding
Not explicitly reported in evidence
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (EP 3 532 474 B1) Benzamide - 4-Bromo, 5-Fluoro on benzamide
- Trifluoropropoxy group
- 2-Chloro-6-fluoroaniline
Enhanced metabolic stability (CF₃ group)
Higher molecular weight (≈480 g/mol)
Antiviral (patent claims)
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-B) Benzamide - 2-Hydroxy on benzamide
- 3,4-Methoxyphenethylamine
Lower lipophilicity (ClogP ~2.2)
Hydrogen-bond donor (OH group)
Analgesic/anti-inflammatory (implied by salicylate origin)
N-[2-[(3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide () Benzamide-thiazole - Thiomethyl-thiazole
- Chloro-CF₃-pyridine substituent
Moderate solubility (thiomethyl group)
High polarity (pyridine)
Anticancer (patent claims)

Key Observations

Halogenation Patterns :

  • The target compound’s 2-bromo and 2-chlorophenyl groups contrast with the 4-bromo/5-fluoro and trifluoropropoxy substituents in EP 3 532 474 B1 . Bromine enhances electrophilicity and binding to hydrophobic pockets, whereas fluorine/trifluoromethyl groups improve metabolic stability.

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step coupling of bromobenzoyl chloride with a pre-formed thiazole-amine intermediate, analogous to methods in (90% yield for similar benzamides) .

Physicochemical and Pharmacokinetic Trends

  • Metabolic Stability: Halogenation (Br, Cl) may reduce oxidative metabolism compared to non-halogenated analogues like Rip-B.

Q & A

Q. Basic Research Focus

  • X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths/angles and validate stereochemistry. For example, the thiazole ring’s planarity and benzamide torsion angles can be analyzed .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent effects, e.g., deshielded protons near the bromine atom (~δ 7.8 ppm) .

Advanced Consideration : Discrepancies in dipole moments or HOMO-LUMO gaps (DFT vs. experimental) may arise from solvent effects. MD simulations with explicit solvent models (e.g., water/DMSO) improve agreement .

What methodologies are recommended for evaluating this compound’s bioactivity, particularly enzyme inhibition or cytotoxicity?

Q. Basic Research Focus

  • Enzyme assays : Use recombinant kinases (e.g., EGFR or Aurora B) in fluorescence-based ADP-Glo™ assays. IC₅₀ values are calculated from dose-response curves (0.1–100 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 48-hour exposure; compare to cisplatin controls .

Advanced Consideration : Synchrotron-based microspectroscopy can map intracellular drug distribution, linking localization to mechanistic outcomes .

How can computational modeling predict binding modes and structure-activity relationships (SAR) for derivatives of this compound?

Q. Advanced Research Focus

  • Molecular docking : AutoDock Vina or Glide docks the compound into target proteins (e.g., PARP-1). Key interactions: bromine’s hydrophobic fit and thiazole’s π-stacking with aromatic residues .
  • SAR analysis : Modify substituents (e.g., replace Br with CF₃) and calculate ΔG binding (MM-PBSA). QSAR models correlate substituent electronegativity with activity .

Validation : Compare docking poses with crystallographic data (e.g., PDB 3LQF) to refine force field parameters .

How should researchers address contradictory solubility data in polar vs. nonpolar solvents?

Q. Basic Research Focus

  • Experimental determination : Use shake-flask method (UV-Vis) in buffers (pH 1–7.4) and solvents (DMSO, EtOH). For example, solubility in DMSO may exceed 50 mg/mL, while aqueous solubility is <0.1 mg/mL .
  • Co-solvency : PEG-400/water mixtures (20:80) enhance solubility for in vivo studies .

Advanced Consideration : Molecular dynamics (MD) simulations with explicit solvent models explain solubility anomalies, e.g., halogen bonding in DMSO .

What strategies mitigate instability during long-term storage or under physiological conditions?

Q. Advanced Research Focus

  • Degradation pathways : LC-MS identifies hydrolysis products (e.g., cleavage at the amide bond in acidic conditions) .
  • Formulation : Lyophilization with trehalose (1:5 w/w) improves thermal stability. For in vitro use, store at -80°C in amber vials under N₂ .

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